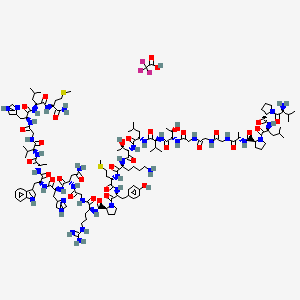![molecular formula C40H20N2 B14755195 10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene CAS No. 434-93-5](/img/structure/B14755195.png)
10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,29-Diazaundecacyclo[2214222,503,2004,1706,1509,14021,39025,34028,33036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene is a complex polycyclic organic compound Its structure suggests a highly intricate arrangement of carbon and nitrogen atoms, forming multiple fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the polycyclic core: This might involve cyclization reactions, where smaller ring systems are fused together.
Introduction of nitrogen atoms: This could be achieved through nitration reactions or by using nitrogen-containing starting materials.
Final assembly: The final steps might involve careful control of reaction conditions to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity. This might involve:
Scaling up reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Purification processes: Using techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas.
Catalysts: Various catalysts might be used to facilitate specific reactions.
Major Products
The major products of these reactions would depend on the specific conditions used but might include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Study of polycyclic structures: Understanding the properties and reactivity of complex polycyclic compounds.
Development of new synthetic methods: Using the compound as a model system for developing new synthetic techniques.
Biology
Biological activity: Investigating any potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: Exploring the compound’s potential as a lead compound for new drugs.
Industry
Materials science: Using the compound in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action would depend on the specific application but might involve:
Interaction with molecular targets: Such as enzymes or receptors.
Pathways involved: The compound might affect specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other polycyclic compounds: Such as polycyclic aromatic hydrocarbons (PAHs).
Nitrogen-containing polycyclic compounds: Such as certain alkaloids.
Uniqueness
The unique structure of 10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene might confer unique chemical properties, making it of particular interest for specific applications.
Propriétés
Numéro CAS |
434-93-5 |
|---|---|
Formule moléculaire |
C40H20N2 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
10,29-diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene |
InChI |
InChI=1S/C40H20N2/c1-3-25-33-19-21-5-7-29-32-12-10-28-24-14-16-36-26(4-2-18-42-36)34(24)20-22-6-8-30(40(32)38(22)28)31-11-9-27(37(21)39(29)31)23(33)13-15-35(25)41-17-1/h1-20H |
Clé InChI |
BOOKMJRETIDVFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=C4C=CC5=C6C=CC7=C8C6=C(C=CC8=CC9=C7C=CC2=C9C=CC=N2)C2=C5C4=C3C=C2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


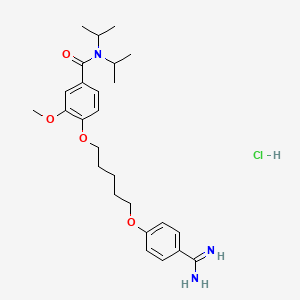
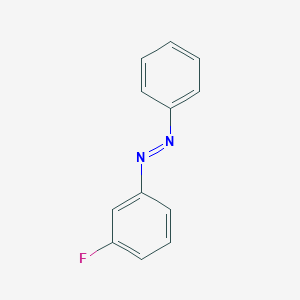


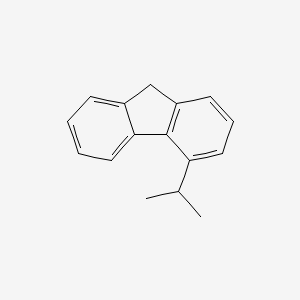
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
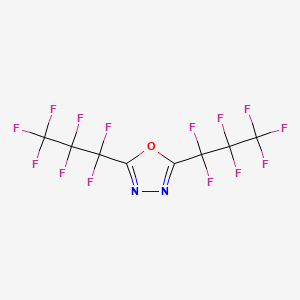
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
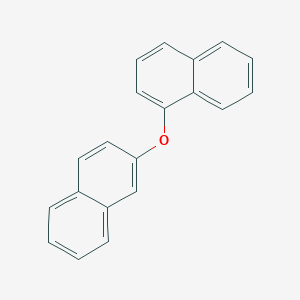
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
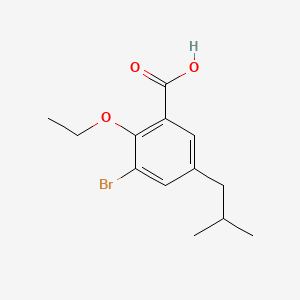
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
